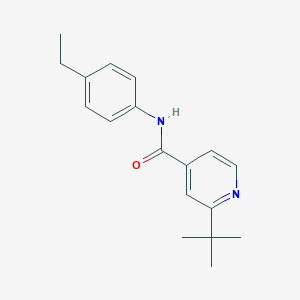![molecular formula C22H29BrN2O4 B385541 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol](/img/structure/B385541.png)
1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol is a complex organic compound that features a piperazine ring, a bromanylphenoxy group, and a methoxyphenyl group
準備方法
The synthesis of 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromanylphenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate ethylene oxide derivative under basic conditions to form the bromanylphenoxy intermediate.
Coupling with piperazine: The bromanylphenoxy intermediate is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反応の分析
1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学的研究の応用
1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer.
Biological Research: It is used as a tool compound to study receptor-ligand interactions, enzyme inhibition, and cellular signaling pathways.
Industrial Applications: The compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
作用機序
The mechanism of action of 1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to G-protein coupled receptors (GPCRs) or ion channels, leading to changes in cellular signaling and physiological responses.
特性
分子式 |
C22H29BrN2O4 |
|---|---|
分子量 |
465.4g/mol |
IUPAC名 |
1-[2-(4-bromophenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C22H29BrN2O4/c1-27-21-8-4-19(5-9-21)25-12-10-24(11-13-25)16-20(26)17-28-14-15-29-22-6-2-18(23)3-7-22/h2-9,20,26H,10-17H2,1H3 |
InChIキー |
NJMDKZBARPNHDH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COCCOC3=CC=C(C=C3)Br)O |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COCCOC3=CC=C(C=C3)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1H-benzimidazol-2-yl)-2-[4-(pentyloxy)phenoxy]acetamide](/img/structure/B385463.png)

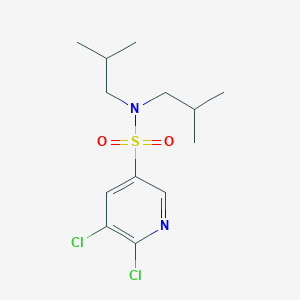
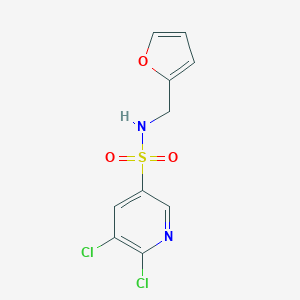
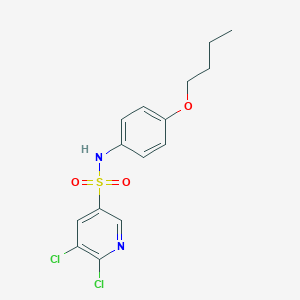
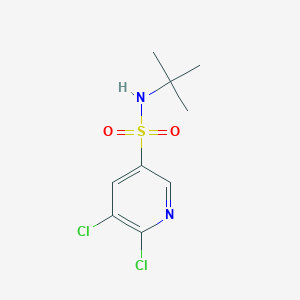
![2-[4-(5,6-Dichloropyridin-3-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B385471.png)
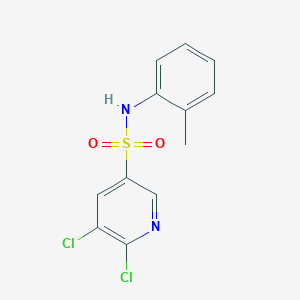
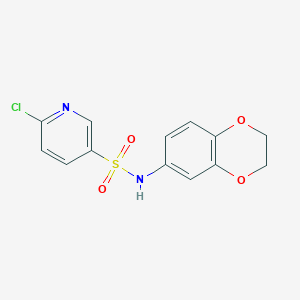
![1-[(5,6-Dichloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385475.png)
![1-[(5,6-Dichloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385476.png)
![1-[(5,6-Dichloro-3-pyridinyl)sulfonyl]indoline](/img/structure/B385477.png)
